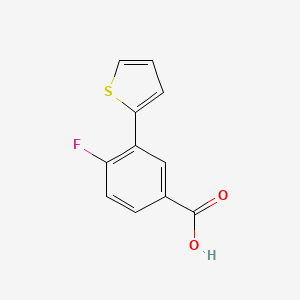

4-Fluoro-3-(thiophen-2-yl)benzoic acid, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-3-(thiophen-2-yl)benzoic acid is a chemical compound . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-(thiophen-2-yl)benzoic acid include a molecular weight of 204.245, a density of 1.3±0.1 g/cm3, a boiling point of 372.8±25.0 °C at 760 mmHg, and a melting point of 240ºC . The compound is also a solid at room temperature .科学的研究の応用

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including 4-Fluoro-3-(thiophen-2-yl)benzoic acid, are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis of Oxadiazoles

Oxadiazoles have shown a large number of applications like anti-bacterial, anti-inflammatory, analgesic, anti-tumor, anti-convulsant, anti-oxidant herbicidal and anti-fungal activities .

Synthesis of Benzo[b]thiophene

Benzo[b]thiophene is a versatile sulfur-containing heterocyclic scaffold, which frequently appears in pharmaceutically interesting compounds with a diverse range of biological activities .

Safety and Hazards

The safety data sheet for a related compound, 4-(Thiophen-2-yl)benzoic acid, indicates that it is harmful if swallowed and may cause eye irritation . It is recommended to avoid inhalation of dust, avoid contact with the substance, and ensure adequate ventilation . Similar precautions are likely applicable to 4-Fluoro-3-(thiophen-2-yl)benzoic acid.

作用機序

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s worth noting that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific derivative and target . The fluorine and thiophene groups in the compound could potentially influence its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .

Result of Action

Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(thiophen-2-yl)benzoic acid . For instance, the compound’s stability could be affected by light, temperature, and pH. Its efficacy could be influenced by the presence of other compounds or the physiological state of the organism it’s acting upon.

特性

IUPAC Name |

4-fluoro-3-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMZNYBTEGNINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680841 |

Source

|

| Record name | 4-Fluoro-3-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(thiophen-2-YL)benzoic acid | |

CAS RN |

1261975-41-0 |

Source

|

| Record name | 4-Fluoro-3-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。